molecular formula C10H12O3 B142449 Methyl 2-(4-hydroxy-3-methylphenyl)acetate CAS No. 64360-47-0

Methyl 2-(4-hydroxy-3-methylphenyl)acetate

Cat. No.: B142449
CAS No.: 64360-47-0
M. Wt: 180.2 g/mol
InChI Key: UBFCYPQWMPUWJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-hydroxy-3-methylphenyl)acetate is an organic compound with the molecular formula C10H12O3. It is a derivative of phenylacetic acid and is characterized by the presence of a hydroxy group and a methyl group on the phenyl ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Mechanism of Action

Methyl 2-(4-hydroxy-3-methylphenyl)acetate, also known as 2-(4-Hydroxy-3-methylphenyl)acetic acid methyl ester, is a chemical compound with the molecular formula C10H12O3 . This article will discuss its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.

Pharmacokinetics

The compound is known to have high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 2.08 , which may impact its bioavailability and distribution within the body

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is stored in an inert atmosphere at room temperature , which may help maintain its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(4-hydroxy-3-methylphenyl)acetate can be synthesized through the esterification of 4-hydroxy-3-methylphenylacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified through distillation or crystallization to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Quinones, carboxylic acids.

    Reduction: Alcohols, reduced phenyl derivatives.

    Substitution: Halogenated, nitrated, or sulfonated phenyl derivatives.

Scientific Research Applications

Methyl 2-(4-hydroxy-3-methylphenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Comparison with Similar Compounds

Methyl 2-(4-hydroxy-3-methylphenyl)acetate can be compared with other similar compounds such as:

  • Methyl 2-(4-hydroxyphenyl)acetate
  • Methyl 2-(4-hydroxy-3-methoxyphenyl)acetate
  • Methyl 2-(3-amino-4-hydroxyphenyl)acetate

Uniqueness: The presence of both a hydroxy group and a methyl group on the phenyl ring of this compound gives it unique chemical properties, such as increased reactivity in substitution reactions and potential biological activities that differ from its analogs.

Properties

IUPAC Name

methyl 2-(4-hydroxy-3-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7-5-8(3-4-9(7)11)6-10(12)13-2/h3-5,11H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBFCYPQWMPUWJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10492992
Record name Methyl (4-hydroxy-3-methylphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10492992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64360-47-0
Record name Methyl (4-hydroxy-3-methylphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10492992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(4-hydroxy-3-methylphenyl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(4-hydroxy-3-methylphenyl)acetate
Reactant of Route 3
Reactant of Route 3
Methyl 2-(4-hydroxy-3-methylphenyl)acetate
Reactant of Route 4
Reactant of Route 4
Methyl 2-(4-hydroxy-3-methylphenyl)acetate
Reactant of Route 5
Reactant of Route 5
Methyl 2-(4-hydroxy-3-methylphenyl)acetate
Reactant of Route 6
Reactant of Route 6
Methyl 2-(4-hydroxy-3-methylphenyl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.